molecular formula C22H19N5O3S2 B2574583 N-(2-methoxy-5-methylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892734-23-5

N-(2-methoxy-5-methylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B2574583
CAS No.: 892734-23-5
M. Wt: 465.55
InChI Key: DKBLPELBYVINIA-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C22H19N5O3S2 and its molecular weight is 465.55. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

N-(2-methoxy-5-methylphenyl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of specific enzymes such as tubulin, heat shock protein 90, thioredoxin reductase, and histone lysine-specific demethylase 1 . These interactions are primarily inhibitory, leading to the disruption of essential cellular processes such as cell division and stress response mechanisms.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis and cell cycle arrest in cancer cells by inhibiting the ERK signaling pathway and reducing the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . Additionally, it affects gene expression by altering the levels of cell cycle-related and apoptosis-related proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the colchicine site of tubulin, inhibiting tubulin polymerization and thus preventing microtubule formation . This inhibition disrupts the mitotic spindle assembly, leading to cell cycle arrest at the G2/M phase. Furthermore, the compound’s interaction with heat shock protein 90 and thioredoxin reductase results in the inhibition of their chaperone and redox-regulating activities, respectively.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cellular functions, with significant impacts on cell viability and proliferation observed in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as tumor growth inhibition and reduced metastasis in cancer models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with P-glycoprotein, which facilitates its efflux from cells, thereby influencing its intracellular concentration and distribution . Additionally, its accumulation in specific tissues, such as the liver and kidneys, has been observed, which correlates with its metabolic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoplasmic proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific cellular compartments or organelles.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-10-(4-methylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O3S2/c1-13-4-7-15(8-5-13)32(28,29)22-21-24-20(19-17(10-11-31-19)27(21)26-25-22)23-16-12-14(2)6-9-18(16)30-3/h4-12H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBLPELBYVINIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=C(C=CC(=C5)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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